2,2-Dimethoxyhexane

Description

Significance of Dimethoxyalkane Systems in Organic Synthesis and Mechanistic Studies

Dimethoxyalkane systems are organic compounds containing two methoxy (B1213986) groups (–OCH₃). Their significance in organic chemistry varies greatly with the relative positions of these groups. Vicinal dimethoxyalkanes, where the methoxy groups are on adjacent carbon atoms (a 1,2-substitution pattern), are particularly noteworthy. A prominent example is 1,2-dimethoxyethane (B42094) (also known as glyme), which is widely used as a high-boiling polar aprotic solvent. Its ability to chelate metal cations makes it valuable in organometallic chemistry, including Grignard reactions and reductions with metal hydrides. bdmaee.net

The study of vicinal dimethoxyalkanes also provides insight into conformational analysis and non-covalent interactions. Research has shown that these molecules can form cyclic, hydrogen-bonded structures in the gas phase, which influences their reactivity and physical properties. kisti.re.kr In contrast, geminal (gem-) dimethoxyalkanes, where both methoxy groups are attached to the same carbon, are known as acetals or ketals. These systems have a distinct set of applications, primarily centered on their role as carbonyl derivatives.

Overview of Acetal (B89532) Chemistry as Protective Groups and Synthetic Intermediates

Acetals are functional groups characterized by a carbon atom single-bonded to two alkoxy (–OR) groups. masterorganicchemistry.com When derived from a ketone, they are often specifically called ketals. Acetal formation is a reversible reaction between an aldehyde or ketone and two equivalents of an alcohol, catalyzed by acid. libretexts.orgpressbooks.pub The reaction proceeds through a hemiacetal intermediate, which is a molecule containing both a hydroxyl (–OH) and an alkoxy (–OR) group on the same carbon. pressbooks.pub To favor the formation of the acetal, water, a byproduct of the reaction, is typically removed. pressbooks.pub

A primary role of acetals in organic synthesis is as protecting groups for aldehydes and ketones. youtube.comchemistrysteps.com The carbonyl group is electrophilic and reactive towards many nucleophiles and bases. By converting it to an acetal, its reactivity is masked because acetals are stable under basic, neutral, and reducing conditions. youtube.comjove.com This allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. chemistrysteps.com After the desired transformations are complete, the acetal can be easily converted back to the original aldehyde or ketone through hydrolysis with aqueous acid. masterorganicchemistry.comyoutube.com This strategic protection and deprotection makes acetals an indispensable tool in the synthesis of complex organic molecules. jove.com

Positioning 2,2-Dimethoxyhexane within the Broader Context of Alkane-Based Acetal Chemistry

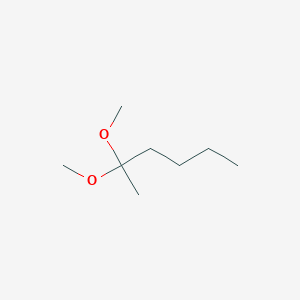

This compound falls squarely into the category of a geminal dimethoxyalkane, and more specifically, it is a ketal. nih.gov It is the dimethyl ketal formed from the reaction of 2-hexanone (B1666271) with two equivalents of methanol (B129727) under acidic catalysis. libretexts.orgacs.org Its structure consists of a central carbon atom (the C2 position of the hexane (B92381) chain) bonded to a methyl group, a butyl group, and two methoxy groups. nih.gov

Within the vast family of acetals, this compound is a simple, acyclic ketal derived from an aliphatic ketone. Its chemical behavior is representative of this class of compounds. Like other acetals, it is stable in basic media but will hydrolyze back to 2-hexanone and methanol in the presence of aqueous acid. gla.ac.uk The kinetics of its hydrolysis are influenced by the steric and electronic nature of the alkyl groups attached to the carbonyl carbon, a well-established principle in acetal chemistry. researchgate.net It serves as a clear example of how the fundamental principles of acetal formation and hydrolysis apply to specific, non-complex structures.

Scope and Academic Relevance of this compound Research

While this compound is not a compound at the forefront of extensive, cutting-edge research, its academic relevance lies in its role as a model compound for understanding fundamental chemical principles. It is a textbook example of a ketal, and its synthesis, properties, and reactivity illustrate the core concepts of acetal chemistry.

Specific research focused solely on this compound is limited. However, its properties can be predicted and understood based on systematic studies of homologous series of acetals and ketals. researchgate.net For instance, its rate of acid-catalyzed hydrolysis would be expected to be comparable to other simple aliphatic ketals. Furthermore, its spectral data, such as those obtained from Gas Chromatography-Mass Spectrometry (GC-MS), are cataloged in databases like PubChem and the NIST Chemistry WebBook. nih.govnist.gov This information is valuable for analytical chemistry, where the identification of unknown compounds in complex mixtures is crucial. The presence of this compound in a sample would be a strong indicator of the original presence of 2-hexanone, which may have been derivatized for analytical purposes or formed as a byproduct.

In essence, the academic importance of this compound is not derived from its novel applications but from its utility as a clear and unambiguous example for teaching and understanding the chemistry of acetal protecting groups and their behavior.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 98944-43-5 | nih.gov |

| Molecular Formula | C₈H₁₈O₂ | nih.gov |

| Molecular Weight | 146.23 g/mol | nih.gov |

| Canonical SMILES | CCCCC(C)(OC)OC | nih.gov |

| InChIKey | ODSPNHGNZACTDA-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

98944-43-5 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,2-dimethoxyhexane |

InChI |

InChI=1S/C8H18O2/c1-5-6-7-8(2,9-3)10-4/h5-7H2,1-4H3 |

InChI Key |

ODSPNHGNZACTDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethoxyhexane and Analogous Geminal Dimethoxyalkanes

Direct Acetalization Routes from Corresponding Ketones

The most straightforward method for preparing 2,2-dimethoxyhexane involves the direct conversion of its corresponding ketone, 2-hexanone (B1666271). This transformation, known as acetalization, replaces the carbonyl oxygen with two methoxy (B1213986) groups.

The reaction of aldehydes and ketones with two equivalents of an alcohol in the presence of an acid catalyst to form acetals is a fundamental and reversible process. pressbooks.publibretexts.org For the synthesis of this compound, 2-hexanone is treated with an excess of methanol (B129727) under acidic conditions.

The mechanism for this acid-catalyzed reaction proceeds through several key steps. pressbooks.publibretexts.org Initially, the carbonyl oxygen of the ketone is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal. pressbooks.publibretexts.org Subsequently, the hydroxyl group of the hemiacetal is protonated, allowing for the elimination of a water molecule to generate a resonance-stabilized oxonium ion. pressbooks.publibretexts.org A second molecule of methanol then attacks this electrophilic species, and a final deprotonation step yields the stable this compound acetal (B89532) and regenerates the acid catalyst. pressbooks.publibretexts.org To favor the formation of the acetal, water is typically removed from the reaction mixture to drive the equilibrium to the product side. pressbooks.pub

Beyond traditional Brønsted acids, various metal-based catalysts, including Lewis acids and solid acid catalysts, are effective in promoting acetal formation. For instance, the reaction of 2-hexanone with methanol can be catalyzed by a combination of boron trifluoride (BF₃) and mercuric oxide (HgO), yielding 70% of this compound. acs.org

Solid acid catalysts offer a greener alternative to corrosive and difficult-to-handle liquid acids, facilitating easier separation and catalyst recycling. psu.edu Zeolites and clays (B1170129) have demonstrated sufficient acidity to catalyze acetalization reactions at moderate temperatures. psu.edu Studies on the acetalization of cyclohexanone (B45756), a structural analog of 2-hexanone, have shown the efficacy of catalysts like rare earth-exchanged zeolites (REMg-Y) and acid-activated clays such as K-10 montmorillonite. psu.eduresearchgate.net The catalytic activity is influenced by factors such as the catalyst's surface area, pore volume, and the strength and number of acid sites. researchgate.net

Table 1: Catalytic Activity of Various Solid Acids in the Acetalization of Cyclohexanone with Methanol

| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity to Acetal (%) |

|---|---|---|---|

| REMg-Y | 1 | 40 | 98 |

| K-10 Montmorillonite | 1 | 32 | 98 |

| Ce-mont | 1 | 30 | 98 |

| Silica (B1680970) | 1 | 10 | 95 |

Data sourced from studies on cyclohexanone acetalization, which is analogous to the formation of this compound. psu.eduresearchgate.net Reaction conditions: Cyclohexanone to methanol molar ratio of 1:10 at room temperature.

Acid-Catalyzed Condensation with Methanol

Indirect Synthesis via Alkyne Hydroalkoxylation

An alternative strategy for synthesizing geminal dimethoxyalkanes involves the hydroalkoxylation of terminal alkynes. In this approach, 1-hexyne (B1330390) serves as the precursor to this compound. This transformation is typically mediated by transition metal catalysts.

Bismuth(III) salts have emerged as effective and environmentally benign catalysts for the Markovnikov-type hydration of terminal alkynes to produce methyl ketones. acs.orgnih.gov In these reactions, which are typically carried out in methanol, the corresponding dimethyl acetal is a key intermediate. acs.orgnih.govresearchgate.net The reaction of 1-hexyne with methanol in the presence of a catalyst like bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) or bismuth(III) triflate (Bi(OTf)₃) proceeds via the formation of this compound, which is subsequently hydrolyzed to 2-hexanone. acs.orgnih.gov

The formation of the dimethyl acetal as a side product or an isolable intermediate can be controlled by adjusting the reaction conditions. nih.govresearchgate.net For instance, reducing the catalyst loading can lead to the accumulation of the dimethyl acetal intermediate, as the subsequent hydrolysis step becomes less efficient. nih.govresearchgate.net

Table 2: Effect of Bismuth Catalyst Loading on Acetal Formation

| Catalyst | Catalyst Loading (mol %) | Conversion (%) | Selectivity to Ketone (%) | Selectivity to Dimethyl Acetal (%) |

|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O | 10 | >99 | 100 | 0 |

| Bi(NO₃)₃·5H₂O | 5 | 92 | ~80 | ~20 |

| Bi(NO₃)₃·5H₂O | 2 | 85 | ~80 | ~20 |

Data based on the hydration of p-methoxyphenylacetylene, illustrating the principle of dimethyl acetal as an intermediate. researchgate.net

Cationic gold(I) complexes, particularly those stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are powerful catalysts for the addition of alcohols to alkynes. mdpi.com These catalysts facilitate the double hydroalkoxylation of alkynes to form acetals. acs.org The reaction of an alkyne with an alcohol can yield a vinyl ether after the addition of one alcohol molecule, or an acetal after the addition of a second molecule. researchgate.net

For example, the hydroalkoxylation of 3-hexyne (B1328910) with methanol, catalyzed by a gold(I)-phosphine complex in the presence of a silver salt cocatalyst, yields 3,3-dimethoxyhexane. rsc.org While the first addition of methanol to the alkyne to form the enol ether is a gold-catalyzed process, the subsequent addition of a second methanol molecule to the enol ether is often considered to be a proton-catalyzed step. researchgate.net

Table 3: Gold(I) Catalysts for the Hydroalkoxylation of Alkynes

| Catalyst System | Alkyne Substrate | Product | Solvent | Conversion (%) (Time) |

|---|---|---|---|---|

| [Ir(PyP)(CO)₂]BPh₄ | Terminal/Internal Alkynes | O,O-Acetals | - | Effective |

| NaAuCl₄ | Terminal Alkynes | Dimethyl Acetals | Methanol | Excellent Yields |

| P2/AgBF₄ | 3-Hexyne | 3,3-Dimethoxyhexane | CDCl₃ | 59% (90 min) |

Data compiled from various studies on alkyne hydroalkoxylation. mdpi.comacs.orgrsc.org

The mechanisms for the formation of dimethyl acetals via hydroalkoxylation differ depending on the metal catalyst employed.

In the bismuth(III)-catalyzed pathway, the reaction is initiated by the activation of the alkyne's triple bond by the Lewis acidic bismuth(III) center. acs.orgresearchgate.net This is followed by a sequential, two-step nucleophilic attack by methanol molecules, consistent with a Markovnikov-type addition. acs.orgnih.gov This process affords the geminal dimethyl acetal intermediate. acs.orgresearchgate.net This acetal can then undergo hydrolysis, which may also be promoted by the bismuth catalyst, to yield the final methyl ketone product. acs.org

In the gold(I)-catalyzed mechanism, the cycle begins with the coordination of the alkyne to the cationic gold(I) complex. researchgate.net This coordination activates the alkyne towards nucleophilic attack by an alcohol molecule. snnu.edu.cn The anti-addition of the alcohol leads to a vinylgold intermediate. researchgate.net This intermediate then undergoes protonolysis (cleavage by a proton), which releases an enol ether and regenerates the active gold catalyst. researchgate.netsnnu.edu.cn The enol ether is a crucial intermediate that can then be protonated, making it susceptible to attack by a second molecule of alcohol. This second addition, which is often catalyzed by Brønsted acids present in the medium, results in the final dimethyl acetal product. researchgate.net

Gold(I) Complex-Mediated Transformations to Related Dimethoxy Intermediates

Derivatization and Transformation of Precursor Molecules

The synthesis of complex organic molecules often relies on the strategic use of precursor molecules that can be derivatized or transformed into the desired products. In the context of geminal dimethoxyalkanes, compounds like 6-chloro-1,1-dimethoxyhexane (B14364971) and 1,1-dimethoxyhexane (B72414) serve as versatile building blocks.

6-Chloro-1,1-dimethoxyhexane is a valuable bifunctional molecule, featuring both a protected aldehyde (the dimethoxyacetal group) and an alkyl halide (the chloro group). This structure allows it to act as an alkylating agent, introducing a six-carbon chain with a latent aldehyde functionality.

A notable application of this building block is in the microwave-assisted synthesis of trazodone (B27368) analogues, which are of interest for their potential pharmacological activities. researchgate.net In this synthetic route, 6-chloro-1,1-dimethoxyhexane is used to alkylate a heterocyclic core, such as whiterose.ac.ukacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one. The reaction is efficiently carried out under microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating. researchgate.net

The use of stoichiometric amounts of the alkylating agent is a key advantage in this specific synthesis, as it avoids the formation of disubstituted byproducts and simplifies purification, which is economically and environmentally beneficial, especially on a larger scale. researchgate.net Following the alkylation step, the acetal group can be deprotected (hydrolyzed) under acidic conditions to reveal the aldehyde, which then participates in a subsequent reductive alkylation step to yield the final target molecule. researchgate.net

Table 1: Microwave-Assisted Alkylation using 6-Chloro-1,1-dimethoxyhexane

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Product | Reference |

|---|

| whiterose.ac.ukacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 6-Chloro-1,1-dimethoxyhexane | K₂CO₃, TBAB | Acetonitrile (MeCN), Microwave (100W, 1 min) | 2-(6,6-dimethoxyhexyl) whiterose.ac.ukacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | researchgate.net |

This interactive table summarizes the key parameters of the microwave-assisted synthesis.

1,1-Dimethoxyhexane, the dimethyl acetal of hexanal (B45976), serves as a stable and easily handled precursor for the in situ generation of hexanal. evitachem.comnih.gov Acetal groups are excellent protecting groups for aldehydes, being stable under neutral and basic conditions but readily cleaved under acidic conditions to regenerate the carbonyl compound. acs.org

This strategy is particularly useful in reactions where the free aldehyde might be unstable or prone to side reactions under the required conditions. For example, in studies exploring dual amine/π-Lewis acid catalyst systems, 1,1-dimethoxyhexane was used to slowly generate n-hexanal. marquette.edu The reaction was conducted by heating a solution containing the acetal with a co-catalyst, p-toluenesulfonic acid monohydrate (PTSA), which facilitates the hydrolysis of the acetal to the aldehyde. marquette.edu The aldehyde is then immediately available to participate in the intended catalytic cycle. marquette.edu

Table 2: In Situ Generation of Hexanal from 1,1-Dimethoxyhexane

| Precursor | Co-catalyst | Solvent | Conditions | Generated Species | Application Context | Reference |

|---|

This interactive table details the conditions for using 1,1-dimethoxyhexane as an aldehyde precursor.

Strategies Involving 6-Chloro-1,1-dimethoxyhexane as a Building Block

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related acetals can be significantly improved by applying the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk Traditional acetal synthesis often involves homogeneous acid catalysts that are difficult to separate from the reaction mixture and can lead to waste generation during neutralization and extraction steps. acs.orgnih.gov

Modern, greener approaches focus on several key areas:

Use of Heterogeneous Catalysts: Replacing homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid with solid acid catalysts (e.g., silica-alumina hydrates, acidic resins) offers significant advantages. nih.gov Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, allowing for their recovery and reuse, which aligns with green chemistry principles of waste prevention and catalyst efficiency. acs.orgnih.gov

Solvent-Free Conditions: Performing reactions in the absence of a solvent ("neat" or "bulk" conditions) reduces waste, lowers costs, and simplifies product purification. acs.orgnih.gov The synthesis of acetal-containing polyols, for instance, has been successfully demonstrated under solvent-free conditions, a method that is more amenable to industrial-scale production. nih.gov

Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. whiterose.ac.uk Microwave-assisted synthesis is another approach to improve energy efficiency, often leading to dramatically reduced reaction times and cleaner reactions. researchgate.netijsdr.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk Acetal formation is inherently an atom-economical reaction, with water being the only byproduct. Efficient removal of this water drives the reaction to completion.

By integrating these principles, the synthesis of this compound and other geminal dimethoxyalkanes can become more environmentally benign, economically viable, and suitable for large-scale industrial application. nih.govijsdr.org

Table 3: Application of Green Chemistry Principles to Acetal Synthesis

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Catalysis | Homogeneous acids (H₂SO₄, p-TsOH) | Heterogeneous solid acids (e.g., Siral 70) | Easy separation, catalyst reusability, reduced waste | acs.org, nih.gov |

| Solvents | Use of organic solvents (e.g., THF) | Solvent-free (bulk) reactions | Reduced waste, safer process, lower cost | acs.org, nih.gov |

| Energy Use | Conventional heating (long reaction times) | Microwave irradiation | Reduced reaction times, improved energy efficiency | ijsdr.org, researchgate.net |

| Waste Prevention | Neutralization and extraction steps | Filtration of catalyst, no workup | Minimized waste streams, simpler process | whiterose.ac.uk, nih.gov |

This interactive table compares traditional and green approaches to acetal synthesis.

Table 4: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | This compound | C₈H₁₈O₂ |

| 6-Chloro-1,1-dimethoxyhexane | 6-Chloro-1,1-dimethoxyhexane | C₈H₁₇ClO₂ |

| 1,1-Dimethoxyhexane | 1,1-Dimethoxyhexane | C₈H₁₈O₂ |

| Trazodone | 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)- whiterose.ac.ukacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | C₁₉H₂₂ClN₅O |

| whiterose.ac.ukacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | whiterose.ac.ukacs.orgnih.govTriazolo[4,3-a]pyridin-3(2H)-one | C₆H₅N₃O |

| 2-(6,6-dimethoxyhexyl) whiterose.ac.ukacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 2-(6,6-Dimethoxyhexyl)- whiterose.ac.ukacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | C₁₄H₂₁N₃O₃ |

| Hexanal | Hexanal | C₆H₁₂O |

| p-Toluenesulfonic acid monohydrate (PTSA) | 4-Methylbenzene-1-sulfonic acid monohydrate | C₇H₁₀O₄S |

| Acetonitrile | Acetonitrile | C₂H₃N |

| Potassium Carbonate | Potassium Carbonate | K₂CO₃ |

| Tetra-n-butylammonium bromide (TBAB) | Tetrabutylammonium bromide | C₁₆H₃₆BrN |

| Nitromethane | Nitromethane | CH₃NO₂ |

| Sulfuric Acid | Sulfuric Acid | H₂SO₄ |

| Tetrahydrofuran (B95107) (THF) | Oxolane | C₄H₈O |

Mechanistic Investigations of Chemical Transformations Involving 2,2 Dimethoxyhexane

Acid-Catalyzed Hydrolysis of 2,2-Dimethoxyhexane

The acid-catalyzed hydrolysis of acetals, such as this compound, is a fundamental reaction in organic chemistry, often employed for the deprotection of carbonyl groups. This process involves the cleavage of the acetal (B89532) linkage to regenerate the corresponding carbonyl compound and alcohol.

Kinetic and Thermodynamic Aspects of Acetal Cleavage

The cleavage of the acetal in this compound is subject to both kinetic and thermodynamic controls. The reaction is initiated by protonation of one of the methoxy (B1213986) groups, a step that is generally fast and reversible. The subsequent rate-determining step involves the departure of a methanol (B129727) molecule to form a resonance-stabilized oxocarbenium ion. The stability of this intermediate is a crucial factor influencing the reaction rate.

Role of Water Traces in Acetal Demethoxylation

Even minute quantities of water can play a significant role in the demethoxylation of acetals like this compound. acs.org These water traces can originate from the solvent, ambient moisture, or the catalyst itself. acs.org In reactions where the dimethyl acetal is an intermediate, the presence of water is necessary for its subsequent hydrolysis to the corresponding ketone. acs.org While the deliberate addition of water does not always enhance the reaction rate, it can influence the product distribution by favoring the formation of the ketone over the acetal. acs.org For instance, in certain catalytic systems, a slightly lower amount of the acetal intermediate is observed when water is added. acs.org

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the protonated acetal or the resulting oxocarbenium ion. Computational studies on acetal hydrolysis have highlighted the multifaceted role of water molecules. They can act as nucleophiles, participate in proton transfer relays, and stabilize transition states through hydrogen bonding. ic.ac.uk The number of water molecules involved in these roles can affect the energy barrier of the reaction. ic.ac.uk

Transition State Analysis for Acetal Hydrolysis

The transition state for the rate-determining step of acetal hydrolysis, the cleavage of the C-O bond, is a critical point on the reaction coordinate. Theoretical calculations suggest that this transition state has significant oxocarbenium ion character. The geometry of the transition state is influenced by the substituents on the acetal carbon and the nature of the solvent.

Water molecules play a crucial role in stabilizing the transition state through hydrogen bonding. ic.ac.uk They can form a proton relay network, facilitating the proton transfers that are integral to the hydrolysis mechanism. ic.ac.uk The arrangement and number of these water molecules can significantly impact the activation energy of the reaction. ic.ac.uk For instance, computational models have shown that increasing the number of explicitly included water molecules in the calculation can lower the energy barrier for hydrolysis, indicating their stabilizing effect on the transition state. ic.ac.uk

Transacetalization Reactions of this compound

Transacetalization is a process where an existing acetal or ketal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal or ketal. This compound can undergo transacetalization with various alcohols and diols. These reactions are equilibrium-driven, and the position of the equilibrium is influenced by the relative stability of the starting materials and products, as well as the reaction conditions.

For example, the reaction of this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal and methanol. The removal of methanol from the reaction mixture is often necessary to drive the equilibrium towards the formation of the desired product. Transacetalization reactions are valuable for synthesizing different types of acetals and for protecting diol functionalities in multi-step syntheses. scielo.br

Reactivity as a Masked Carbonyl Compound

Acetals like this compound are often referred to as "masked" or protected forms of carbonyl compounds. This is because the acetal group is stable under conditions where the corresponding carbonyl group would react, such as in the presence of nucleophiles or under basic conditions. This stability allows for chemical transformations to be carried out on other parts of a molecule containing an acetal without affecting the masked carbonyl group.

Regeneration of 2-Hexanone (B1666271) from this compound

The primary application of this compound as a masked carbonyl compound is in the protection of the carbonyl group of 2-hexanone. After the desired chemical modifications have been performed on the rest of the molecule, the carbonyl group can be regenerated through acid-catalyzed hydrolysis. acs.org

The deprotection is typically achieved by treating the acetal with an aqueous acid solution. The mechanism of this reaction is the reverse of acetal formation. Protonation of one of the oxygen atoms is followed by the elimination of methanol to form an oxocarbenium ion. Nucleophilic attack by a water molecule on this intermediate, followed by the loss of a second molecule of methanol and a proton, yields the parent carbonyl compound, 2-hexanone.

In-Situ Generation of Aldehydes from Related Dimethoxy Precursors in Catalysis

Dimethoxyalkanes, such as this compound, serve as valuable precursors for the in-situ generation of aldehydes and ketones within a reaction mixture. This strategy is often employed in organic synthesis where the direct use of a volatile or highly reactive carbonyl compound is challenging. The dimethoxy compound, technically a dialkyl acetal or ketal, functions as a stable protecting group that can be induced to release the parent carbonyl compound under specific, often catalytic, conditions.

The primary mechanism for the in-situ generation of a carbonyl compound from its dimethoxy precursor is hydrolysis. This reaction involves the cleavage of the two ether linkages by water, typically catalyzed by an acid. The equilibrium between an aldehyde/ketone and its corresponding acetal/ketal can be manipulated. For instance, studies on the equilibration of hexanal (B45976) in methanol have detailed the formation of the corresponding hemiacetal and, subsequently, the full acetal, dimethoxyhexane. researchgate.net Reversing this process through acid-catalyzed hydrolysis allows for the controlled release of the aldehyde.

In more complex catalytic cycles, a dimethoxy acetal can appear as a transient intermediate that is subsequently hydrolyzed in situ to yield the final product. An example is seen in the bismuth(III)-mediated hydration of terminal alkynes to produce methyl ketones. acs.org In this process, a two-step hydroalkoxylation of the alkyne with methanol first yields a dimethyl acetal intermediate, such as this compound. acs.org This acetal is then hydrolyzed in the same reaction pot to give the desired ketone. acs.org The presence of trace amounts of water, which can originate from the solvent or the catalyst itself, may be essential for this deprotection step. acs.org Research has shown that while adding more water does not necessarily increase the reaction rate, it can influence the amount of acetal intermediate observed, suggesting its role in the final hydrolysis step. acs.org

This in-situ generation is a cornerstone of using acetals as carbonyl surrogates. The stability of the dimethoxy precursor under certain conditions (e.g., neutral or basic media) allows for chemical modifications elsewhere in the molecule, after which the aldehyde or ketone functionality can be unmasked when needed.

| Precursor/Intermediate | Carbonyl Generated (In-Situ) | Catalytic Conditions/Reagents | Reference |

| This compound (Intermediate) | Hexan-2-one | Bismuth(III) catalyst, H₂O (traces) | acs.org |

| 3,3-Dimethoxyhexane (Product) | 3-Hexanone | Hydrolysis (monitored via NMR) | cnr.it |

| Dimethoxyhexane (Acetal) | Hexanal | Acid-catalyzed hydrolysis | researchgate.net |

Stability and Decomposition Pathways of this compound under Various Conditions

The stability of this compound is contingent on the specific environmental conditions to which it is exposed. Under standard storage conditions, it is a stable compound. scbt.com However, like other acetals and ethers, its stability is compromised by the presence of acids, strong oxidizing agents, and high temperatures.

The primary decomposition pathway for this compound is acid-catalyzed hydrolysis. This reaction regenerates the parent carbonyl compound, which for this compound is hexan-2-one, and two equivalents of methanol. The mechanism involves the protonation of one of the methoxy oxygen atoms by an acid, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, which undergoes a similar acid-catalyzed elimination of the second methoxy group to yield the final ketone. This hydrolysis is a well-documented reaction for acetals and is often intentionally triggered for deprotection in organic synthesis. acs.org

Under thermal stress, such as exposure to heat, flames, or sparks, this compound can undergo thermal decomposition. scbt.com The hazardous decomposition products are primarily carbon oxides (carbon monoxide and carbon dioxide). scbt.com

Compatibility with other chemical substances is also a critical factor in the stability of this compound. It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions. scbt.comfishersci.com

The following table summarizes the stability profile of dimethoxyalkanes based on available data.

| Condition | Stability | Incompatible Materials | Decomposition Products | Reference |

| Recommended Storage (Room Temp, Dry) | Stable | None specified | None under normal use | scbt.comfishersci.com |

| Presence of Acid (e.g., H₂O/H⁺) | Unstable | N/A | Hexan-2-one, Methanol | acs.orgcnr.it |

| Heat, Flames, Sparks | Unstable | N/A | Carbon Oxides (CO, CO₂) | scbt.com |

| Presence of Strong Oxidizing Agents | Unstable | Strong Oxidizing Agents | Not specified, hazardous reaction expected | scbt.comfishersci.com |

Reactivity and Transformation Pathways of 2,2 Dimethoxyhexane

Nucleophilic Additions to the Acetal (B89532) Carbon in Activated Forms

Acetals like 2,2-dimethoxyhexane are generally unreactive towards nucleophiles. oup.com To facilitate nucleophilic attack at the acetal carbon, activation is required, typically through the use of an acid catalyst. ucalgary.cawizeprep.com Protonation of one of the methoxy (B1213986) groups converts it into a good leaving group (methanol), leading to the formation of a resonance-stabilized oxonium ion intermediate. libretexts.orgpressbooks.pub This electrophilic species is then susceptible to attack by various nucleophiles.

The general mechanism involves:

Protonation: An acid catalyst protonates one of the oxygen atoms of the acetal. ucalgary.ca

Formation of Oxonium Ion: The protonated methoxy group leaves as methanol (B129727), forming a highly electrophilic oxonium ion. pressbooks.pub

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxonium ion. libretexts.org

Several types of nucleophiles can be employed in these reactions:

Cyanide Nucleophiles: In the presence of a catalyst such as [Rh(COD)Cl]₂, trimethylsilyl (B98337) cyanide can react with acetals to yield α-cyano derivatives. oup.com

Enol Ethers: Silyl enol ethers react with activated acetals to form aldol (B89426) adducts under nearly neutral conditions, often co-catalyzed by rhodium complexes and trimethylsilyl cyanide. oup.com

Grignard Reagents: The reaction of acetals with Grignard reagents can be promoted by Lewis acids like titanium tetrachloride (TiCl₄), leading to the formation of ethers. oup.com For an aliphatic acetal like this compound, this would result in the replacement of a methoxy group with the alkyl or aryl group from the Grignard reagent.

Table 1: Nucleophilic Additions to Activated this compound

| Nucleophile/Reagent | Activating Agent | Expected Product | Reference |

|---|---|---|---|

| Trimethylsilyl cyanide | [Rh(COD)Cl]₂ | 2-cyano-2-methoxyhexane | oup.com |

| Silyl enol ether (e.g., of acetone) | [Rh(COD)Cl]₂ / Trimethylsilyl cyanide | 4-methoxy-4-methyl-2-octanone | oup.com |

| Grignard Reagent (e.g., CH₃MgBr) | TiCl₄ | 2-methoxy-2-methylhexane | oup.com |

Rearrangement Reactions Involving this compound

While specific rearrangement reactions of this compound are not extensively documented, the general behavior of acetals suggests potential pathways. Acid-catalyzed rearrangements are known for certain types of acetals, particularly vinyl acetals, which can undergo smooth oxygen-to-carbon rearrangements to form ketones or esters. researchgate.net

Lewis acid-catalyzed rearrangements of vinyl acetals derived from cyclic systems like 4,5-dihydro-1,3-dioxepines have been shown to produce substituted tetrahydrofurans in a highly stereoselective manner. acs.orgpurdue.edu The mechanism often involves the formation of a cationic intermediate that can undergo skeletal reorganization. For a saturated acyclic acetal like this compound, such rearrangements are less common but could theoretically be induced under harsh acidic conditions, potentially leading to isomeric ethers or carbonyl compounds through hydride or alkyl shifts, although these pathways are generally not favored. Another possibility involves rearrangement following a different reaction, such as the Lewis acid-mediated reaction of cyclopropanone (B1606653) acetals with azides, which can lead to ring expansion. nih.gov

Oxidative and Reductive Transformations of this compound

The acetal group in this compound can be chemically transformed through both oxidation and reduction, typically yielding esters and ethers, respectively.

Oxidative Transformations The oxidation of acetals provides a direct route to esters. Several methods are effective for this transformation:

Ozone: Ozone reacts efficiently with acetals to give the corresponding esters. cdnsciencepub.com The reaction with this compound would yield methyl hexanoate. The rate of reaction can differ significantly between cyclic and acyclic acetals. cdnsciencepub.com

N-Hydroxyphthalimide (NHPI)/Co(II): A catalytic system of NHPI and a cobalt(II) salt can facilitate the aerobic oxidation of acetals to esters under mild, environmentally friendly conditions. organic-chemistry.org

Oxone®: This potassium peroxymonosulfate-based reagent is a convenient and effective oxidant for converting both cyclic and acyclic acetals into esters. thieme-connect.com

Electrochemical Oxidation: Anodic oxidation, using N-hydroxyphthalimide as a mediator, can convert aldehyde acetals to esters in neutral solution. jst.go.jp

Formic Acid and Oxygen: Dissolving an acetal in formic acid and bubbling oxygen through the solution can produce the corresponding carboxylic acid. google.com

Reductive Transformations Reduction of the acetal functionality in this compound leads to the formation of an ether, specifically 2-methoxyhexane. This transformation typically proceeds via an oxonium ion intermediate generated under acidic conditions. chem-station.com

Silanes: Triethylsilane (Et₃SiH) in the presence of a Lewis acid (e.g., BF₃, TMSOTf) is a common reagent for the reduction of acetals to ethers. chem-station.com

Borane: Borane in tetrahydrofuran (B95107) (THF) effectively reduces acetals to ethers under mild conditions. cdnsciencepub.com

Titanium Tetrachloride/Lithium Aluminum Hydride: The TiCl₄–LiAlH₄ system is used for the reductive dealkoxylation of acetals derived from aliphatic ketones, yielding the corresponding ethers in good yields. oup.comresearchgate.net

Table 2: Oxidative and Reductive Transformations of this compound

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | Ozone (O₃) | Methyl hexanoate | cdnsciencepub.com |

| Oxidation | O₂ / NHPI / Co(OAc)₂ | Methyl hexanoate | organic-chemistry.org |

| Oxidation | Oxone® | Methyl hexanoate | thieme-connect.com |

| Reduction | Triethylsilane / Lewis Acid | 2-Methoxyhexane | chem-station.com |

| Reduction | Borane (BH₃) in THF | 2-Methoxyhexane | cdnsciencepub.com |

| Reduction | TiCl₄ / LiAlH₄ | 2-Methoxyhexane | oup.com |

Regioselectivity and Stereoselectivity in Reactions Modifying the Hexane (B92381) Backbone

While the primary reactivity of this compound is at the acetal carbon, reactions can also be performed on the n-butyl portion of the hexane backbone. The acetal group is stable under many reaction conditions, including those involving bases and certain reducing agents, allowing it to serve as a protecting group for the original carbonyl. masterorganicchemistry.compressbooks.puborganic-chemistry.org

Regioselectivity: Functionalization of the saturated hexane chain, for instance through free-radical halogenation, would be expected to show some regioselectivity. The stability of the resulting radical intermediate would govern the position of substitution. In the n-butyl chain of this compound, there are four distinct positions (C-3, C-4, C-5, and C-6). The order of radical stability is tertiary > secondary > primary. Therefore, radical attack would preferentially occur at the C-3, C-4, or C-5 positions (secondary carbons) over the C-6 position (primary carbon). The C-3 position, being adjacent to the sterically bulky and electron-withdrawing acetal group, might show slightly different reactivity compared to C-4 and C-5. For example, the synthesis of 2-chloro-1,1-dimethoxyhexane has been documented, indicating that functionalization adjacent to the acetal group is possible, although this is often achieved via precursors like α-haloaldehydes rather than direct halogenation of the acetal. vulcanchem.com

Stereoselectivity: Reactions on the hexane backbone can have stereochemical implications. The C-2 carbon of this compound is a prochiral center. If a reaction on the hexane chain introduces a new chiral center, a mixture of diastereomers will be formed. For example, if halogenation were to occur at the C-3 position, a new stereocenter would be created. The approach of the reagent to the prochiral C-3 would not likely be influenced significantly by the distant C-2 acetal group in a way that would induce high stereoselectivity, thus a racemic mixture of the new stereocenter would be expected. In cases where chiral reagents or catalysts are used, some degree of stereoselectivity could be achieved. For instance, Lewis acid-catalyzed reactions on related systems have demonstrated high diastereoselectivity, which depends on the reaction conditions and the structure of the substrate. nii.ac.jpacs.org

Advanced Applications of 2,2 Dimethoxyhexane in Organic Synthesis and Catalysis

2,2-Dimethoxyhexane as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. While direct examples involving this compound are scarce, its structure as a ketal (a protected ketone) is a cornerstone of synthetic organic chemistry.

Role in Natural Product Synthesis Frameworks

In the synthesis of complex natural products, the protection of carbonyl groups is crucial to prevent unwanted side reactions. Acetals and ketals, such as the one represented by this compound, serve as excellent protecting groups for ketones and aldehydes due to their stability in basic and neutral conditions and their ease of removal under acidic conditions.

Although specific use of this compound in a completed natural product synthesis is not prominent, its analogue, 2,5-dimethyl-2,5-dimethoxyhexane, has been utilized as a difunctional initiator in the cationic polymerization of isobutylene, showcasing the role of such structures in polymer synthesis. utwente.nl Furthermore, a patent for the synthesis of rapamycin (B549165) derivatives mentions this compound as a potential solvent or reagent, indicating its compatibility with complex synthetic schemes. google.comgoogle.com The synthesis of (-)-exo-brevicomin, an insect pheromone, utilizes a chiral acetal (B89532) to induce asymmetry, a strategy that could conceptually be adapted to derivatives of this compound. psu.edu

Applications in Heterocycle Synthesis

Heterocyclic compounds are vital in pharmaceuticals and materials science. The formation of these ring structures often involves precursors where a reactive functional group is temporarily masked. The ketal functionality, as seen in this compound, can play a role in directing the formation of heterocyclic rings. For instance, the synthesis of various heterocyclic systems can be achieved using precursors containing acetal groups, which are later converted to unveil a carbonyl for subsequent cyclization reactions. While direct literature examples for this compound are not available, the principle is well-established.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. The carbonyl group, or its protected form like a ketal, is a frequent participant in such reactions. For example, the Biginelli and Hantzsch reactions often involve a ketone or aldehyde component. A compound like this compound could, in principle, serve as a precursor to 2-hexanone (B1666271), which would then participate in an MCR. The in-situ deprotection of the ketal under the acidic conditions often used for these reactions would release the ketone at the desired moment.

Catalytic Roles of this compound Analogues

While this compound itself is not a catalyst, its structural analogues, particularly chiral acetals and molecules containing dimethoxy moieties, are pivotal in modern asymmetric catalysis.

Ligand Design Strategies Incorporating Dimethoxy Moieties in Metal Catalysis

In transition-metal catalysis, ligands coordinate to the metal center and are crucial for controlling reactivity and selectivity. The electronic and steric properties of a ligand can be finely tuned to optimize a catalytic process.

Dimethoxy groups are common substituents in ligand design. They are electron-donating and can influence the electron density at the metal center, thereby affecting the catalytic cycle. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has proven to be an excellent ligand for copper-catalyzed N-arylation reactions. researchgate.net Similarly, ligands incorporating dimethoxy moieties are used in various cross-coupling reactions. tum.de The design of ligands for asymmetric catalysis often incorporates chiral backbones with strategically placed functional groups, including dimethoxy units, to create a chiral pocket around the metal catalyst. researchgate.netacs.org This approach is fundamental to many industrial processes for producing enantiomerically pure pharmaceuticals and fine chemicals.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hexanone |

| 2,5-Dimethyl-2,5-dimethoxyhexane |

| (-)-exo-Brevicomin |

| 4,7-Dimethoxy-1,10-phenanthroline |

| Rapamycin |

Contribution to Dual Catalyst Systems

As of the latest available research, there is no specific information detailing the application or contribution of this compound within dual or cooperative catalysis systems. While dual catalysis is a burgeoning field employing two distinct catalysts to facilitate a single transformation, the role of this compound in such methodologies has not been reported in scientific literature. Research in this area often focuses on other types of compounds for both the catalytic components and the substrates.

Strategic Use in Protecting Group Chemistry for Ketones

The primary and most documented strategic application of this compound is as a precursor for the protection of hydroxyl and ketone functional groups. It serves as a dimethyl ketal of 2-hexanone and can be used to install a stable protecting group that is readily removed under specific conditions. Current time information in Denbighshire, GB.acs.org

The fundamental reaction involves the acid-catalyzed transketalization of a ketone with this compound or, more commonly, the direct ketalization of a diol or protection of a hydroxyl group using this compound. In the context of protecting a ketone, the compound itself is the protected form. Its synthesis from 1-hexyne (B1330390) and methanol (B129727), and subsequent hydrolysis back to 2-hexanone, underscores its utility as a masked ketone. acs.org The carbonyl group of the ketone is converted into a ketal, which is inert to a variety of reagents, particularly nucleophiles and bases.

In complex syntheses, such as those for erythromycin (B1671065) A derivatives, this compound is cited as a potential reagent for the protection of hydroxyl groups. nih.govcnr.it The principle is directly analogous to the protection of ketones. The reaction typically proceeds in a solvent in the presence of an acid catalyst. nih.gov The resulting ketal protecting group is robust but can be easily cleaved under acidic aqueous conditions to regenerate the original ketone or hydroxyl group. nih.govcnr.it This acid-lability is a key strategic element, allowing for selective deprotection in the presence of other acid-stable functional groups.

The general conditions for the use of dialkyl ketals like this compound as protecting agents are summarized in the table below.

| Reaction Step | Reagents & Conditions | Purpose | Reference |

| Protection | Target molecule (e.g., with hydroxyl groups), this compound, acid catalyst (e.g., p-toluenesulfonic acid), organic solvent (e.g., DMF, dioxane). | To mask a reactive hydroxyl or ketone group from undesired reactions. | nih.gov |

| Deprotection | Protected molecule, water, acid (e.g., acetic acid, formic acid), hydrophilic solvent (e.g., methanol, ethanol). | To regenerate the original hydroxyl or ketone group. | nih.govcnr.it |

This strategic use allows for multi-step syntheses to be carried out on complex molecules by ensuring that the ketone functionality does not interfere with reactions targeting other parts of the molecule. Its inclusion in patents for the synthesis of complex pharmaceutical compounds highlights its value in this protective role. nih.govcnr.it

Advanced Analytical Methodologies for the Study of 2,2 Dimethoxyhexane and Its Reactions

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation and analysis of 2,2-dimethoxyhexane, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and for investigating reaction mechanisms where it participates as an intermediate or product. In the bismuth(III)-catalyzed hydroalkoxylation of terminal alkynes with methanol (B129727), for instance, ¹H NMR analysis is used to identify the formation of this compound as a key intermediate. acs.org The subsequent hydrolysis of this acetal (B89532) to yield the corresponding methyl ketone can also be monitored. acs.org

The mechanistic pathway involves the activation of the alkyne by bismuth(III), followed by a two-step hydroalkoxylation with methanol to form the dimethyl acetal intermediate, this compound. acs.org The progress of such reactions and the purity of the resulting products, like 1,1-diiodo-2,2-dimethoxyhexane, can be confirmed by NMR, often yielding what is described as an "NMR-pure" product. tpu.ru

The equilibration of aldehydes, such as hexanal (B45976), with their corresponding hemiacetals in methanol can be observed using ¹H NMR spectroscopy. researchgate.net This technique allows for the tracking of key signal changes, like the decrease in the aldehydic proton signal and the appearance of new signals corresponding to the hemiacetal. researchgate.net Although this compound is a full acetal, the principles of using NMR to study related carbonyl-alcohol equilibria are well-established.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₃-CH₂- | ~0.90 (t) | ~14.2 |

| CH₃-CH ₂- | ~1.31 (m) | ~22.9 |

| -CH ₂-CH₂-C(OCH₃)₂- | ~1.27 (m) | ~25.1 |

| -CH₂-CH ₂-C(OCH₃)₂- | ~1.50 (m) | ~36.5 |

| -C(OCH ₃)₂- | ~3.19 (s) | ~48.5 |

| -C (OCH₃)₂- | - | ~103.8 |

| C H₃-C(OCH₃)₂- | ~1.15 (s) | ~21.7 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. For this compound, these techniques confirm the presence of C-O bonds characteristic of the acetal group and the absence of a carbonyl (C=O) group from the precursor ketone.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1200 cm⁻¹. It also displays C-H stretching vibrations for the alkane backbone and methoxy (B1213986) groups just below 3000 cm⁻¹. Experimental Fourier Transform Infrared (FTIR) spectra for this compound are available in spectral databases. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information. researchgate.net The C-O-C symmetric stretches of the acetal group are typically Raman active. Like IR, experimental Raman spectra for this compound are available for reference. nih.gov

These spectroscopic methods are often used in conjunction to provide a more complete picture of the molecular structure and vibrations. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural formula of a compound by analyzing its mass-to-charge ratio (m/z). It is frequently coupled with Gas Chromatography (GC-MS) for the analysis of complex mixtures.

In the context of this compound, GC-MS is used for both its identification and as a method for monitoring reactions. acs.orgnih.gov Electron Ionization (EI) is a common technique where the molecule is fragmented in a reproducible pattern, providing a "fingerprint" for identification. nih.gov The analysis of reaction products, such as those from the bismuth(III)-catalyzed hydration of alkynes, can be performed using GC-MS to confirm the presence of this compound. acs.org

Table 2: Major Mass Spectrometry Fragments for 1,1-Dimethoxyhexane (B72414) (an isomer of this compound) Note: Data for the specific isomer 1,1-dimethoxyhexane is more readily available and provides an example of typical fragmentation for a dimethoxy alkane.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

|---|---|---|

| 75 | 999 | [CH(OCH₃)₂]⁺ |

| 115 | 118 | [M - OCH₃]⁺ |

| 55 | 131 | [C₄H₇]⁺ |

| 41 | 149 | [C₃H₅]⁺ |

| 45 | 183 | [CH₃O=CH₂]⁺ |

Source: PubChem nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for separating this compound from reactants, solvents, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC) for Purity Assessment and Reaction Progress Monitoring

Gas Chromatography (GC) is the premier method for analyzing volatile compounds like this compound. It is used to assess the purity of the compound, with one supplier noting a purity of over 97% as measured by GC. oup.com In reaction monitoring, GC can track the consumption of starting materials and the formation of products over time. acs.org

The choice of capillary column is critical for achieving good separation. A non-polar column, such as a DB-5, or a more polar column, like a Supelco OMEGAWAX 250 fused silica (B1680970) capillary column, can be used depending on the specific application. oup.compublications.gc.ca The Kovats retention index, a relative measure of retention time, is a standardized value used to help identify compounds.

Table 3: Experimental Kovats Retention Index for 1,1-Dimethoxyhexane

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 964 |

| Semi-standard non-polar | 929, 980 |

| Standard polar | 1156 |

Source: PubChem nih.gov

High-Performance Liquid Chromatography (HPLC) for Derivatized Products

While GC is ideal for the volatile this compound itself, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of its non-volatile or thermally unstable derivatives. For instance, if this compound is used in a synthesis to create larger, more complex molecules, HPLC becomes the analytical method of choice for monitoring the reaction and purifying the products. mdpi.com

In the development of trazodone (B27368) analogues, a related starting material, 6-chloro-1,1-dimethoxyhexane (B14364971), is used, and the subsequent reaction products are analyzed for purity and progress using HPLC with a C-18 column. mdpi.com Similarly, the analysis of enantioenriched products from reactions involving other acetals has been performed using HPLC on chiral columns to determine enantiomeric excess (ee). caltech.edu This demonstrates the utility of HPLC in analyzing derivatized products that may result from reactions involving acetal functionalities. caltech.edu

In-Situ Monitoring Techniques for Reaction Dynamics

The study of reaction dynamics for compounds such as this compound necessitates analytical methodologies that can provide real-time data without altering the course of the chemical transformation. In-situ monitoring techniques are paramount for elucidating reaction mechanisms, determining kinetic parameters, and optimizing process conditions. These methods allow for the continuous observation of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. Key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, have emerged as powerful tools for the real-time analysis of reactions involving acetals like this compound.

In-situ NMR spectroscopy offers a high degree of structural information, enabling the unambiguous identification and quantification of various species present in a reacting mixture. nih.gov For the acid-catalyzed hydrolysis of this compound, which proceeds through a hemiacetal intermediate to yield 2-hexanone (B1666271) and methanol, ¹H and ¹³C NMR can track the disappearance of the distinct methoxy group signals of the starting material and the appearance of signals corresponding to the products. nih.gov Ultrafast 2D NMR techniques can even allow for the characterization of short-lived intermediates, providing deep mechanistic insights. nih.gov For instance, monitoring the hydrolysis of a related compound, 3,3-dimethoxyhexane, has been successfully achieved using ³¹P NMR by employing a phosphine-ligated catalyst, demonstrating the versatility of NMR in tracking reaction progress. units.it

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring the reaction dynamics of this compound. thermofisher.com By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, changes in the concentration of functional groups can be followed in real time. rsc.org During the hydrolysis of this compound, the characteristic C-O stretching frequencies of the acetal group would decrease in intensity, while the C=O stretch of the resulting 2-hexanone and the O-H stretch of methanol would emerge and grow. researchgate.net This technique is particularly advantageous for its rapid data acquisition, often providing a complete spectrum every minute, which is ideal for studying reaction kinetics. nih.gov

Raman spectroscopy serves as a complementary in-situ monitoring technique, particularly useful in aqueous environments where FTIR can be challenging due to the strong absorption of water. rsc.org The hydrolysis of acetals has been successfully monitored in microreactors using in-situ Raman spectroscopy. researchgate.netkit.edu For this compound, the focus would be on monitoring the disappearance of vibrational modes associated with the acetal functional group and the appearance of modes corresponding to the carbonyl group of 2-hexanone. nih.gov This method's ability to be coupled with fiber optics allows for flexible and non-invasive monitoring of reactions under various conditions, including those in continuous flow systems. nih.gov

The data generated from these in-situ techniques are crucial for building accurate kinetic models of reactions involving this compound. By plotting the concentration of reactants and products as a function of time, reaction rates and orders can be determined.

Table 1: Hypothetical In-Situ ¹H NMR Monitoring of the Acid-Catalyzed Hydrolysis of this compound

| Time (minutes) | Concentration of this compound (M) | Concentration of 2-Hexanone (M) | Concentration of Methanol (M) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.25 | 0.50 |

| 20 | 0.56 | 0.44 | 0.88 |

| 30 | 0.42 | 0.58 | 1.16 |

| 60 | 0.18 | 0.82 | 1.64 |

| 120 | 0.03 | 0.97 | 1.94 |

Table 2: Hypothetical In-Situ FTIR Data for the Hydrolysis of this compound

| Time (minutes) | Absorbance at Acetal C-O Stretch (e.g., ~1100 cm⁻¹) | Absorbance at Ketone C=O Stretch (e.g., ~1715 cm⁻¹) |

| 0 | 0.95 | 0.01 |

| 5 | 0.78 | 0.18 |

| 10 | 0.64 | 0.32 |

| 20 | 0.41 | 0.55 |

| 40 | 0.17 | 0.79 |

| 60 | 0.05 | 0.91 |

Computational and Theoretical Studies on 2,2 Dimethoxyhexane

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is particularly effective for elucidating the geometric and electronic properties of molecules like 2,2-dimethoxyhexane, providing a balance between accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, particularly its formation and hydrolysis. The hydrolysis of ketals is a well-studied class of reactions where DFT can provide critical details. The acid-catalyzed hydrolysis of this compound, for example, proceeds through a multi-step mechanism.

Computational studies on similar acetals and ketals have established that the rate-limiting step can be either the formation of a tetrahedral intermediate or its subsequent collapse, depending on factors like substitution and solvent polarity. alquds.edu DFT calculations can locate the transition states for each step, which are first-order saddle points on the potential energy surface. kit.edu The energy difference between the reactants and these transition states provides the activation energy barrier for the reaction.

For the acid-catalyzed hydrolysis of this compound, the mechanism would involve:

Protonation of one of the methoxy (B1213986) oxygen atoms.

Elimination of methanol (B129727) to form a stabilized oxocarbenium ion intermediate.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to yield 2-hexanone (B1666271) and a second molecule of methanol.

The inclusion of explicit solvent molecules, such as water, in the computational model is often crucial for accurately predicting reaction barriers, as they can stabilize intermediates and transition states through hydrogen bonding. ic.ac.uk Studies on the hydrolysis of other acetals have shown that models incorporating several water molecules can lower the calculated activation barrier significantly, bringing it closer to experimental values. ic.ac.uk

| Reaction Step | Mechanism Detail | Calculated ΔG‡ (kcal/mol) in Gas Phase | Calculated ΔG‡ (kcal/mol) in Water (PCM) |

|---|---|---|---|

| Methanol Elimination | Formation of oxocarbenium ion | 28.5 | 19.2 |

| Water Addition | Nucleophilic attack on carbocation | 5.1 | 3.5 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals in this compound are key to understanding its reactivity.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pairs of the oxygen atoms. The LUMO would be associated with the antibonding σ* orbitals of the C-O bonds.

The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. In a reaction, such as with a Lewis acid, the acid's LUMO would interact with the HOMO of this compound. DFT calculations can precisely determine the energies and visualize the shapes of these orbitals. acs.orgscirp.org

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.85 | Oxygen lone pairs |

| LUMO | +1.20 | C-O σ orbitals |

| HOMO-LUMO Gap | 11.05 eV |

The physical properties and reactivity of this compound are heavily influenced by its interactions with surrounding molecules, whether in a pure liquid state or in a solution. DFT calculations, often combined with implicit solvation models like the Polarizable Continuum Model (PCM), can quantify these effects.

Key intermolecular interactions for this compound include:

Van der Waals forces: Dominant interactions due to the nonpolar n-butyl chain.

Dipole-dipole interactions: Arising from the polar C-O bonds of the ketal functional group.

DFT can be used to calculate the binding energy between this compound and various solvent molecules. This helps in understanding solvation shell structure and the thermodynamics of dissolution. For instance, designing solvents for specific applications, such as in electrolytes, relies on tuning the solvation energy, which can be predicted computationally. oaepublish.com The steric hindrance from the molecule's functional groups can reduce solvation energy and accelerate ion transport kinetics in electrolyte systems. oaepublish.com

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations of this compound in Various Media

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can provide insights into:

Conformational Analysis: The n-butyl chain and the two methoxy groups can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. Such studies have been performed on analogous molecules like 1,2-dimethoxypropane. acs.orgacs.org

Bulk Liquid Properties: By simulating a large number of this compound molecules in a periodic box, properties like density, viscosity, and diffusion coefficients can be predicted.

Behavior in Solution: MD simulations can explicitly model the arrangement of solvent molecules around a this compound solute, revealing detailed information about the solvation structure and dynamics that are averaged out in implicit solvent models.

Quantum Chemical Approaches to Predict Spectroscopic Properties

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data can confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. These correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to account for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. researchgate.net

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1 (CH₃ terminal) | 14.1 | 14.5 |

| C2 (ketal carbon) | 103.5 | 104.0 |

| C3 | 22.8 | 23.2 |

| C4 | 26.0 | 26.5 |

| C5 | 36.9 | 37.4 |

| OCH₃ | 48.2 | 48.8 |

Computational Design of Catalysts and Reagents for this compound Transformations

Computational chemistry plays a vital role in the rational design of new catalysts and reagents for chemical transformations. For reactions involving this compound, such as its synthesis (ketalization) or its use as a protecting group, DFT can be employed to design more efficient catalysts.

The process involves:

Modeling the Reaction: Simulating the catalytic cycle with a proposed catalyst. This includes modeling the coordination of this compound (or its precursors) to the catalyst's active site.

Evaluating Catalyst Performance: Calculating activation energies for the key steps. A good catalyst will lower the energy barriers of the desired reaction pathway.

Screening and Optimization: Systematically modifying the catalyst's structure (e.g., changing ligands) in-silico and re-evaluating its performance. This allows for the screening of many potential catalysts before committing to laboratory synthesis.

For instance, in designing a Lewis acid catalyst for the ketalization of 2-hexanone, DFT could be used to study how different metal centers and ligand environments affect the activation of the carbonyl group and the subsequent nucleophilic attack by methanol. marquette.edumdpi.com This approach helps in avoiding catalyst poisoning and optimizing for high reaction yields and selectivity. marquette.edu

Environmental Transformation Pathways of Dimethoxyalkanes Academic Studies

Hydrolytic Degradation Mechanisms in Aquatic Environments

The primary abiotic degradation pathway for 2,2-dimethoxyhexane in aquatic systems is hydrolysis. Ketals are known to be relatively stable in neutral or basic conditions but readily undergo hydrolysis under acidic conditions nih.gov.

The degradation process is an acid-catalyzed reaction that cleaves the C-O ether bonds. The mechanism involves the following key steps:

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by an acid (H₃O⁺), making it a better leaving group (methanol).

Formation of a Carboxonium Ion: The protonated group leaves as a molecule of methanol (B129727), resulting in the formation of a resonance-stabilized carboxonium ion. This step is generally considered the rate-determining step of the reaction nih.gov.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.

Deprotonation and Hemiketal Formation: The newly added water molecule is deprotonated, forming a hemiketal intermediate.

Final Degradation: The hemiketal is unstable and rapidly undergoes a similar acid-catalyzed process to eliminate the second molecule of methanol, yielding the final products: hexan-2-one and two molecules of methanol.

Studies on various acetal (B89532) and ketal compounds confirm that the rate of this hydrolytic degradation is highly dependent on the pH of the surrounding medium nih.govd-nb.info. Long-chain polyacetals have been observed to degrade slowly under acidic conditions, while showing high stability in basic environments d-nb.info.

Table 1: Factors Influencing Hydrolytic Degradation of Ketals

| Factor | Influence on Degradation Rate | Rationale |

|---|---|---|

| pH | Increases significantly under acidic conditions. | The reaction is acid-catalyzed; proton availability is crucial for the initial step nih.gov. |

| Temperature | Increases with higher temperatures. | Provides the necessary activation energy for the reaction to proceed. |

| Structure | Electronic effects of substituents can stabilize or destabilize the carboxonium ion intermediate. | Electron-donating groups can stabilize the positive charge, accelerating the reaction nih.gov. |

Photochemical Oxidation Pathways in Atmospheric Simulations

Should this compound be released into the atmosphere, it would be subject to photochemical oxidation. The primary driver of this process in the troposphere is the hydroxyl radical (•OH), a highly reactive species generated photochemically from precursors like ozone and nitrous acid nih.govcopernicus.orgcopernicus.org.

While specific kinetic data for this compound is unavailable, a plausible degradation pathway can be constructed based on the known reactions of alkanes and ethers with •OH radicals. The reaction would likely proceed via hydrogen abstraction from either the hexane (B92381) chain or the methoxy groups.

Hydrogen Abstraction: An •OH radical abstracts a hydrogen atom from a carbon on the hexane backbone or from one of the methyl groups of the methoxy substituents. This forms a water molecule and an alkyl or alkoxyalkyl radical.

Reaction with Molecular Oxygen: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).

Further Reactions: The peroxy radical can then undergo a series of reactions, often involving nitrogen oxides (NOx), leading to the formation of various oxygenated products such as aldehydes, ketones, and other smaller, more oxidized molecules, ultimately contributing to the formation of carbon dioxide and water nih.gov.

The atmospheric lifetime of an organic compound is determined by its reaction rate with these oxidants. Without experimental data, it is difficult to precisely estimate the lifetime of this compound, but it is expected to be relatively short, on the order of hours to days, similar to other volatile organic compounds (VOCs).

Table 2: Key Atmospheric Oxidants and Their Role

| Oxidant | Typical Concentration Range (molecules cm⁻³) | Role in Degradation |

|---|---|---|

| Hydroxyl Radical (•OH) | 10⁵ - 10⁷ (daytime) | Primary initiator of daytime oxidation for most VOCs copernicus.org. |

| Nitrate (B79036) Radical (NO₃•) | 10⁷ - 10¹⁰ (nighttime) | Important for the degradation of some VOCs, particularly unsaturated compounds, during the night. |

| Ozone (O₃) | 10¹² | Reacts primarily with unsaturated compounds (containing C=C bonds), so its direct reaction with this compound would be negligible. |

Biotransformation Mechanisms (Focus on academic elucidation of pathways, not toxicological outcomes)

In soil and water, this compound can be subject to biotransformation by microorganisms. This process involves enzymatic reactions that alter the chemical structure of the compound taylorandfrancis.com. Biotransformation reactions are typically categorized into two phases taylorandfrancis.comslideshare.net.

Phase I Reactions: For this compound, Phase I metabolism would likely be initiated by monooxygenase enzymes, such as cytochrome P450 (CYP450) nih.gov. These enzymes catalyze oxidative reactions. Two primary pathways are plausible:

O-Dealkylation: This involves the oxidative removal of one of the methyl groups from the methoxy substituents. The enzyme would hydroxylate the methyl carbon, forming an unstable intermediate that spontaneously rearranges to release formaldehyde (B43269) and a hemiketal. As seen in hydrolytic degradation, this hemiketal would then decompose to hexan-2-one and methanol.

Alkyl Chain Hydroxylation: Alternatively, a CYP450 enzyme could hydroxylate one of the carbon atoms on the hexane chain. This would create a hydroxylated derivative of this compound.

Phase II Reactions: If Phase I reactions result in the formation of a hydroxyl group (e.g., through alkyl chain hydroxylation), this new functional group can serve as a site for Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules (like glucuronic acid or sulfate) to the compound, increasing its water solubility and facilitating its potential removal from a biological system slideshare.net.

The ultimate products of the complete biotransformation of this compound would likely be hexan-2-one, methanol, and formaldehyde, which are common metabolites that can be further integrated into central metabolic pathways of microorganisms.

Future Research Directions and Emerging Opportunities for 2,2 Dimethoxyhexane

Development of Novel Stereoselective Synthetic Routes

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science sectors. For 2,2-dimethoxyhexane, which possesses a prochiral center, the development of stereoselective synthetic methods presents a compelling research avenue.

Future research could focus on asymmetric catalysis to produce enantiomerically pure forms of this compound and its derivatives. This involves the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the three-dimensional arrangement of atoms during the acetalization reaction. While stereoselective syntheses have been reported for complex molecules that include the this compound structure, direct asymmetric synthesis of the parent compound is an area ripe for exploration lookchem.com.

A promising approach involves the use of chiral auxiliaries. Chiral diols can be reacted with the corresponding ketone to form chiral acetals, which can then direct subsequent reactions with high diastereoselectivity. sfu.ca Research has demonstrated that chiral acetals can serve as effective directors in asymmetric reactions like the Diels-Alder reaction. sfu.ca Adapting these methodologies to the synthesis of this compound could provide access to valuable chiral building blocks.

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Outcome |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to favor the formation of one enantiomer over the other during acetal (B89532) formation. | Enantiomerically enriched this compound. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction, followed by its removal. | Access to specific stereoisomers for use in complex molecule synthesis. |